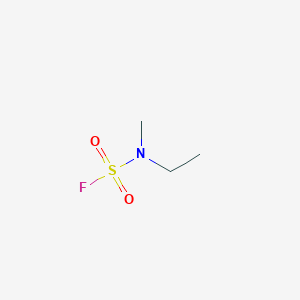![molecular formula C17H16N4O6S B2964661 N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 876941-45-6](/img/structure/B2964661.png)
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models.
Mecanismo De Acción
This compound is a sulfonamide derivative , a class of compounds known for their antimicrobial properties . Sulfonamides were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulphanilamide which prevents the growth of bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves multiple steps, including condensation, reduction, and acylation reactions. The starting materials typically include 2-nitrophenylacetonitrile and 4,6-dimethoxy-2-methylsulfonylpyrimidine. The reaction conditions often involve the use of solvents like hexane, ethyl acetate, and acetone to remove impurities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.
Reduction: This reaction can modify the compound’s structure, impacting its efficacy and stability.
Substitution: This reaction can introduce new functional groups, potentially enhancing or diminishing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce simpler amine compounds.
Aplicaciones Científicas De Investigación
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions on sulfonamide derivatives.
Biology: The compound’s ability to inhibit oxidative bursts in phagocytes makes it a valuable tool for studying immune responses and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide: This compound shares a similar structure but with different substituents on the pyrimidine ring.
N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl)methyl)phenyl)amide derivatives: These compounds have similar core structures but differ in their functional groups and overall reactivity.
Uniqueness
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer its potent anti-inflammatory properties. Its ability to modulate the immune response without significant toxicity makes it a promising candidate for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-25-14-10-15(26-2)20-17(19-14)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUKKLXXHBZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

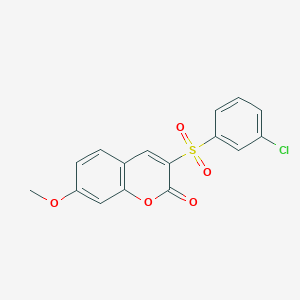
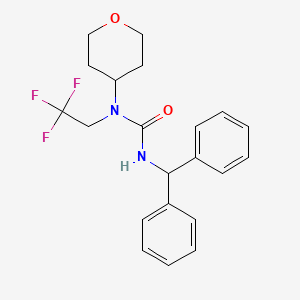
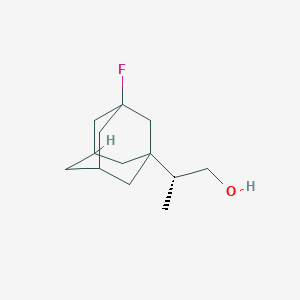
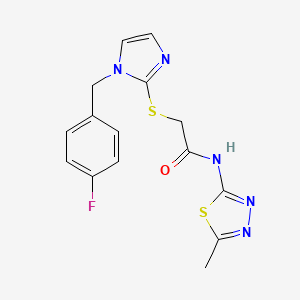

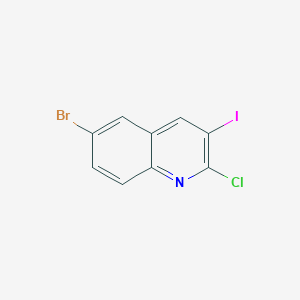
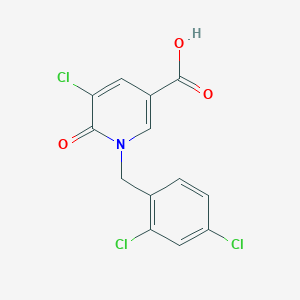
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)
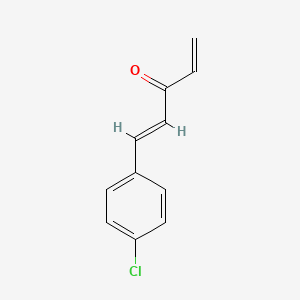
![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)
![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)
